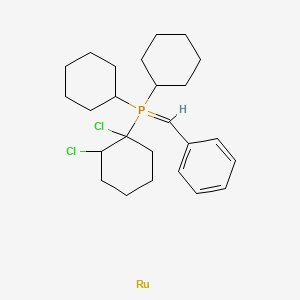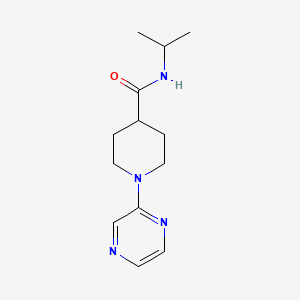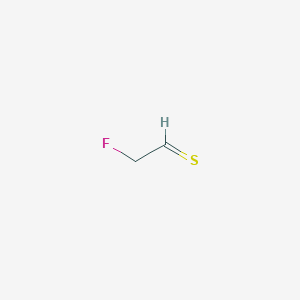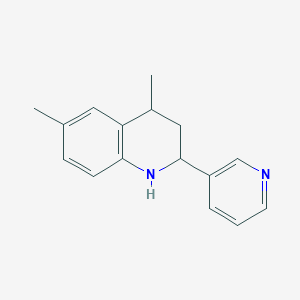
Benzylidene(dicyclohexyl)(1,2-dichlorocyclohexyl)-lambda~5~-phosphane--ruthenium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylidene(dicyclohexyl)(1,2-dichlorocyclohexyl)-lambda~5~-phosphane–ruthenium (1/1) is a complex organometallic compound It features a ruthenium center coordinated to a phosphane ligand, which is further substituted with benzylidene, dicyclohexyl, and 1,2-dichlorocyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzylidene(dicyclohexyl)(1,2-dichlorocyclohexyl)-lambda~5~-phosphane–ruthenium (1/1) typically involves the coordination of the ruthenium center with the phosphane ligand. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may involve the following steps:
Ligand Preparation: The phosphane ligand is synthesized by reacting dicyclohexylphosphine with benzylidene and 1,2-dichlorocyclohexyl groups.
Complex Formation: The prepared ligand is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of a reducing agent like triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Benzylidene(dicyclohexyl)(1,2-dichlorocyclohexyl)-lambda~5~-phosphane–ruthenium (1/1) can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, altering the compound’s electronic properties.
Reduction: Reduction reactions can modify the oxidation state of ruthenium, impacting its catalytic activity.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or specific solvents like dichloromethane.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction can produce lower oxidation state species.
Scientific Research Applications
Benzylidene(dicyclohexyl)(1,2-dichlorocyclohexyl)-lambda~5~-phosphane–ruthenium (1/1) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions.
Materials Science: The compound’s unique structure makes it suitable for developing advanced materials with specific electronic and optical properties.
Biological Studies: Its potential biological activity is explored for developing new therapeutic agents.
Industrial Processes: It is used in industrial processes requiring efficient and selective catalysts.
Mechanism of Action
The mechanism of action of Benzylidene(dicyclohexyl)(1,2-dichlorocyclohexyl)-lambda~5~-phosphane–ruthenium (1/1) involves the coordination of the ruthenium center with substrates, facilitating various chemical transformations. The molecular targets and pathways include:
Coordination with Substrates: The ruthenium center coordinates with substrates, activating them for subsequent reactions.
Electron Transfer: The compound can facilitate electron transfer processes, essential for redox reactions.
Ligand Exchange: Ligand exchange processes can modulate the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Benzylidene(dicyclohexyl)(cyclohexyl)-lambda~5~-phosphane–ruthenium (1/1)
- Benzylidene(dicyclohexyl)(1,2-dichlorocyclohexyl)-lambda~5~-phosphane–palladium (1/1)
Uniqueness
Benzylidene(dicyclohexyl)(1,2-dichlorocyclohexyl)-lambda~5~-phosphane–ruthenium (1/1) is unique due to its specific ligand environment and the presence of ruthenium. This combination imparts distinct electronic and steric properties, enhancing its catalytic activity and selectivity compared to similar compounds.
Properties
CAS No. |
195881-89-1 |
|---|---|
Molecular Formula |
C25H37Cl2PRu |
Molecular Weight |
540.5 g/mol |
IUPAC Name |
benzylidene-dicyclohexyl-(1,2-dichlorocyclohexyl)-λ5-phosphane;ruthenium |
InChI |
InChI=1S/C25H37Cl2P.Ru/c26-24-18-10-11-19-25(24,27)28(22-14-6-2-7-15-22,23-16-8-3-9-17-23)20-21-12-4-1-5-13-21;/h1,4-5,12-13,20,22-24H,2-3,6-11,14-19H2; |
InChI Key |
LLBOWFLAYPIIRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(=CC2=CC=CC=C2)(C3CCCCC3)C4(CCCCC4Cl)Cl.[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane](/img/structure/B12580443.png)
![Benzamide, 2-chloro-N-[(dimethylamino)thioxomethyl]-](/img/structure/B12580445.png)
![Methanesulfonic acid--(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol (1/1)](/img/structure/B12580449.png)

![Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]-](/img/structure/B12580460.png)
![2,2',7,7'-Tetra(pyren-1-yl)-9,9'-spirobi[fluorene]](/img/structure/B12580462.png)
![2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid](/img/structure/B12580467.png)


![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}benzamide](/img/structure/B12580481.png)


![{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)](/img/structure/B12580500.png)
